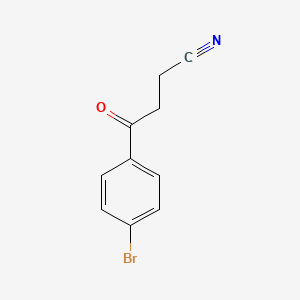

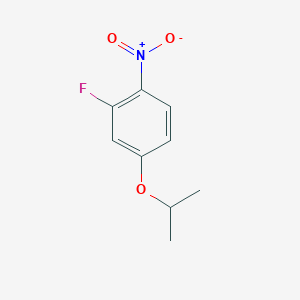

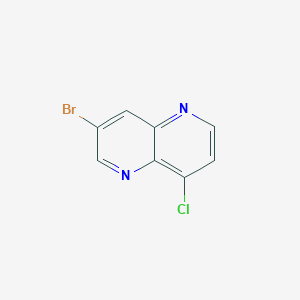

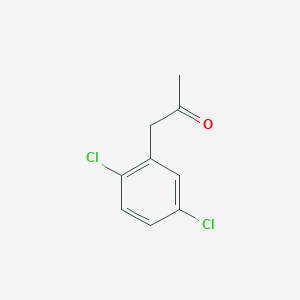

![molecular formula C17H8Cl2N4O2 B1338341 1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione CAS No. 6522-75-4](/img/structure/B1338341.png)

1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione" is a derivative of anthracene-9,10-dione, which is a class of compounds known for their potential as anticancer agents. The anthracene-9,10-dione derivatives, including those with amino substitutions, have been extensively studied due to their cytotoxic properties and their ability to interact with DNA, which is crucial for their antitumor activity .

Synthesis Analysis

The synthesis of related compounds, such as unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones, involves the displacement of fluoride from difluoroanthracene-9,10-dione by diamines or monoamines. This method can lead to both symmetrically and unsymmetrically substituted derivatives . The synthesis of these compounds has been shown to yield products with significant cytotoxic activity against leukemia cells and antitumor activity in mice .

Molecular Structure Analysis

The molecular structure of anthracene-9,10-dione derivatives is crucial for their interaction with DNA. Molecular modeling studies have been performed to understand the steric overlapping and DNA sequence specificity of these compounds. The configuration of the chiral aminoacyl moiety in these derivatives has been correlated with their cytotoxic activity .

Chemical Reactions Analysis

The anthracene-9,10-dione derivatives react with various amines to form substituted products. For instance, 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione reacts with alkylamines to yield bis(alkylamino) derivatives, which can further react with ethanethiol or thiophenol to yield bis(sulfanyl) derivatives . These reactions are important for modifying the chemical properties of the compounds to enhance their antitumor activity or reduce side effects such as cardiotoxicity.

Physical and Chemical Properties Analysis

The introduction of substituents such as chlorine or phenylsulfanyl groups into anthracene-9,10-dione derivatives has been shown to lower the LUMO energies of these compounds. This suggests that such modifications could potentially reduce the cardiotoxicity of these compounds, making them safer for use as anticancer agents. Theoretical calculations have been used to predict these properties and guide the synthesis of new derivatives with improved profiles .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione and its derivatives have been synthesized for various applications. For instance, chitosan-g-aminoanthracene derivatives were developed for medical applications, showing significant antibacterial activity against gram-negative species like Escherichia coli (Přichystalová et al., 2014). Additionally, N-triazinyl derivatives of 2-aminoanthracene were prepared and characterized for their absorption, fluorescence, and excitation spectra in various solvents, indicating the influence of solvent polarity and substituent character on these properties (El-Sedik et al., 2012).

Medical and Biological Applications

The compound and its derivatives have been explored for medical and biological uses. For example, a study analyzed the interactions between calf thymus DNA and a derivative of 1,5-di(piperazin-1-yl)anthracene-9,10-dione, indicating strong interactions stronger than other popular anticancer drugs (Białobrzeska et al., 2019). Another study synthesized aminoanthraquinones and examined their cytotoxic activity against cancer cell lines, showing strong cytotoxicity for specific derivatives (Nor et al., 2013).

Applications in Materials Science

The compound's derivatives have also found applications in materials science. For instance, 4-(Anthracen-9-yl)-6-(hexadecyloxy)-1,3,5-triazin-2-amine was synthesized and showed interesting spectroscopic behavior, indicating non-coplanar structures at the ground state and ICT state emission at the excited state (Hua, 2009). Additionally, 9,10-Bis-hetaryl anthracenes synthesized and applied as disperse dyes on polyester fibers demonstrated excellent results (Rangnekar & Rajadhyaksha, 2007).

Eigenschaften

IUPAC Name |

1-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8Cl2N4O2/c18-15-21-16(19)23-17(22-15)20-11-7-3-6-10-12(11)14(25)9-5-2-1-4-8(9)13(10)24/h1-7H,(H,20,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJADTQBTAIXOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=NC(=NC(=N4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80547640 |

Source

|

| Record name | 1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione | |

CAS RN |

6522-75-4 |

Source

|

| Record name | 1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

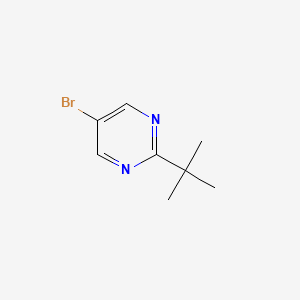

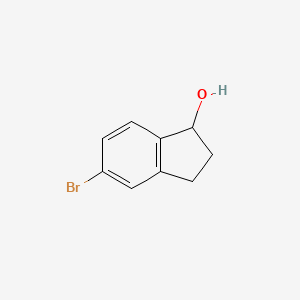

![4-[(Difluoromethyl)sulfanyl]benzoic acid](/img/structure/B1338276.png)